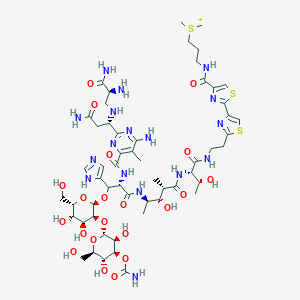
3-Iodo-2-methylpyridine
Vue d'ensemble
Description
3-Iodo-2-methylpyridine is a compound of interest in the field of organic chemistry due to its utility as a building block in the synthesis of various heterocyclic compounds. The iodine atom on the pyridine ring makes it a versatile intermediate for nucleophilic substitution reactions, enabling the introduction of various functional groups.
Synthesis Analysis
The synthesis of 3-Iodo-2-methylpyridine and related compounds often involves multicomponent reactions (MCRs), which offer a streamlined approach to construct complex molecules from simpler components. MCRs are valued for their efficiency and the ability to form multiple bonds in a single operation, thus providing access to a wide range of heterocyclic structures with potential biological and pharmacological activities (Sharma & Sinha, 2023).
Molecular Structure Analysis
The vibrational assignments of 2-iodopyridine, closely related to 3-Iodo-2-methylpyridine, have been thoroughly investigated using FT-Raman and IR spectral measurements. Computational studies employing various electronic structure methods have provided insights into the equilibrium geometries and vibrational frequencies, which are essential for understanding the molecular structure and reactivity of these iodopyridines (Sortur et al., 2008).
Chemical Reactions and Properties
Hypervalent iodine reagents play a significant role in the synthesis of natural products, showcasing the importance of iodine-containing intermediates in organic synthesis. These reagents facilitate phenol dearomatization, leading to the formation of highly functionalized intermediates from aromatic precursors. The utility of 3-Iodo-2-methylpyridine in such transformations underscores its value in constructing complex molecular architectures (Maertens et al., 2014).
Applications De Recherche Scientifique
Catalytic Applications : 3-Iodo-2-methylpyridine can be used in palladium-catalyzed aminocarbonylation reactions to synthesize biologically significant compounds such as N-substituted nicotinamides and 3-pyridyl-glyoxylamides. This process is effective for both primary and secondary amines, including amino acid methyl esters (Takács et al., 2007).
Pharmacological Research : In pharmacology, derivatives of 3-Amino-2-methylpyridine, a related compound, have been identified as ligands for the BAZ2B bromodomain. This discovery was made using automatic docking and validated by protein crystallography (Marchand et al., 2016).
Electrophoretic Separation : Optimization of pH in electrophoretic separation of methylpyridines, including 3-Iodo-2-methylpyridine, has been studied. This research demonstrated improvements in separation by using cationic surfactants to suppress electroosmotic flow (Wren, 1991).
Material Science and Synthesis : In material science, 3-Iodo-2-methylpyridine derivatives have been explored for the synthesis of complex compounds. For instance, iodinated 4,4′-bipyridines, including derivatives of 3-Iodo-2-methylpyridine, have been synthesized and characterized for their potential as transthyretin fibrillogenesis inhibitors (Dessì et al., 2020).
Analytical Chemistry : In analytical chemistry, methods like capillary electrophoresis and solid-state NMR have been utilized to study the properties and behavior of methylpyridine derivatives, including 3-Iodo-2-methylpyridine, under various conditions (Iniesta et al., 2001).
Environmental and Safety Applications : Research has also focused on developing safer and more efficient production processes for related compounds, such as 3-Methylpyridine-N-oxide, using microreaction systems. This approach addresses the challenges of strong exothermic reactions and explosive properties in traditional production methods (Sang et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
3-iodo-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSVCUHWEJFFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555248 | |
| Record name | 3-Iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-2-methylpyridine | |
CAS RN |
15112-62-6 | |
| Record name | 3-Iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















